molecular formula C10H13NO4 B14157327 (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid CAS No. 103889-85-6

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid

Katalognummer: B14157327
CAS-Nummer: 103889-85-6
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: PUDUIVFPKSOBOR-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylacetic acid, characterized by the presence of amino and methoxy groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3,5-dimethoxybenzonitrile.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 3,5-dimethoxybenzylamine.

    Final Step: The benzylamine is then reacted with glyoxylic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-nitro-2-(3,5-dimethoxyphenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(3,5-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in inflammation and pain, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,5-Dimethoxyphenyl)acetic acid: Lacks the amino group present in (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid.

    3,4-Dimethoxyphenylacetic acid: Has methoxy groups at different positions on the phenyl ring.

    3,5-Dimethoxybenzylamine: Lacks the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

103889-85-6

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

PUDUIVFPKSOBOR-SECBINFHSA-N

Isomerische SMILES

COC1=CC(=CC(=C1)[C@H](C(=O)O)N)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.